An In-depth Technical Guide to 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Pharmacological Potential
An In-depth Technical Guide to 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid, a molecule of significant interest within medicinal chemistry. By leveraging data from closely related analogues and the broader class of isoxazole derivatives, this document outlines its probable synthetic routes, physicochemical characteristics, and potential pharmacological applications. The isoxazole scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1]
Introduction to the Isoxazole Scaffold
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse chemical modifications, leading to a wide array of biological activities.[2] Isoxazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[2][3]
The carboxylic acid functional group is also of paramount importance in pharmaceuticals and agrochemicals, contributing to the physiology of many biological systems.[4] The presence of a carboxylic acid can positively influence a compound's water solubility and provides a key interaction point for binding to biological targets.[4]
Chemical Synthesis and Structure
A plausible synthetic route would involve the reaction of a 3,4-diethoxyphenyl-substituted alkyne with a source of nitrile oxide, or the condensation of a β-ketoester derived from 3,4-diethoxyacetophenone with hydroxylamine, followed by hydrolysis of the resulting ester.
Predicted Synthetic Workflow
Caption: Predicted synthetic pathway for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid.
Step-by-Step Experimental Protocol (Predicted)
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Synthesis of the β-Ketoester: 3,4-Diethoxyacetophenone is subjected to a Claisen condensation with diethyl oxalate in the presence of a strong base like sodium ethoxide to yield the corresponding β-ketoester.
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Cyclization to the Isoxazole Ring: The purified β-ketoester is then reacted with hydroxylamine hydrochloride. This reaction typically requires careful control of pH and temperature to favor the formation of the desired isoxazole ring system.[5]
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Hydrolysis to the Carboxylic Acid: The resulting ethyl 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylate is hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final product, 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid.
Physicochemical Properties (Predicted)
The precise physicochemical properties of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid have not been experimentally determined in publicly accessible literature. However, we can infer its likely characteristics based on data from structurally similar compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₄H₁₅NO₅ | Based on chemical structure |
| Molecular Weight | 277.27 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Common appearance for similar isoxazole carboxylic acids[7][8] |
| Melting Point | 180-250 °C | Similar compounds like 5-(4-methylphenyl)isoxazole-3-carboxylic acid melt at 184-190 °C[7], while 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid melts at 245-247 °C[8]. The diethoxy substitution would influence this. |
| Solubility | Slightly soluble in water, soluble in organic solvents like DMSO and DMF | The carboxylic acid group enhances water solubility compared to non-acidic analogues[4], but the phenyl and diethoxy groups contribute to lipophilicity. |
| pKa | ~3-5 | The carboxylic acid group is expected to have a pKa in this range, typical for aromatic carboxylic acids. |
Pharmacological Profile and Biological Activities (Predicted)
The isoxazole nucleus is a well-established pharmacophore with a broad range of biological activities.[2][9] The presence of the 3,4-diethoxyphenyl group is also significant, as this moiety is found in numerous pharmacologically active compounds and can influence electronic properties and steric interactions.[10]
Potential Therapeutic Areas
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Anticancer Activity: Isoxazole derivatives have shown promise in oncology by targeting various cancer hallmarks.[1] Mechanisms include the inhibition of protein kinases, induction of apoptosis (programmed cell death), and disruption of cell division.[1]
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Anti-inflammatory Effects: Many isoxazole-containing compounds exhibit anti-inflammatory properties.[11] Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11][12]
-
Antimicrobial and Antiviral Activity: The isoxazole ring is a core component of several clinically used antimicrobial agents.[1] These compounds often work by inhibiting essential bacterial enzymes or metabolic pathways.[1] Additionally, some isoxazole derivatives have demonstrated activity against viruses by inhibiting viral proteases.[1]
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Analgesic Properties: Certain isoxazole carboxamide derivatives have been shown to possess analgesic potential.[13]
Potential Signaling Pathway Modulation
Caption: Predicted modulation of key signaling pathways by the target compound.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[1] Some isoxazole derivatives have been found to inhibit this pathway, contributing to their anticancer and anti-inflammatory effects.[1]
Conclusion
While direct experimental data for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is limited, a strong case can be made for its potential as a valuable scaffold in drug discovery based on the extensive literature on related isoxazole derivatives. Its predicted synthetic accessibility, coupled with the likelihood of possessing a favorable pharmacological profile, makes it a compelling candidate for further investigation. This guide serves as a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and similar molecules.
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